REACTION_CXSMILES
|
[CH2:1]([C:4]1([CH2:8][OH:9])[CH2:7][O:6][CH2:5]1)[CH2:2][CH3:3].[Br:10][CH:11]([C:14]1[CH:22]=[CH:21][C:17]([C:18](Cl)=[O:19])=[CH:16][CH:15]=1)[CH2:12][Br:13].B(F)(F)F.CCOCC>>[CH2:1]([C:4]12[CH2:8][O:9][C:18]([C:17]3[CH:21]=[CH:22][C:14]([C:11]#[CH:12])=[CH:15][CH:16]=3)([O:6][CH2:5]1)[O:19][CH2:7]2)[CH2:2][CH3:3].[CH2:1]([C:4]12[CH2:8][O:9][C:18]([C:17]3[CH:21]=[CH:22][C:14]([CH:11]([Br:10])[CH2:12][Br:13])=[CH:15][CH:16]=3)([O:6][CH2:5]1)[O:19][CH2:7]2)[CH2:2][CH3:3] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)C1(COC1)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC(CBr)C1=CC=C(C(=O)Cl)C=C1
|
Name
|
oxetane ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
oxetane ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)C12COC(OC1)(OC2)C2=CC=C(C=C2)C#C
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)C12COC(OC1)(OC2)C2=CC=C(C=C2)C(CBr)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |